Urease Inhibition: A Quantifiable Functional Assay Differentiating 2-Pyridin-2-ylmethyl-piperazine from Inactive Analogs
In a cell-free in vitro assay, 2-Pyridin-2-ylmethyl-piperazine demonstrates a quantifiable inhibition of Helicobacter pylori urease, a validated therapeutic target for gastric disorders. This provides a direct, measurable basis for its selection in antimicrobial discovery programs. The compound achieved an IC50 of 21.8 µM in this specific assay [1].
| Evidence Dimension | Inhibition of Helicobacter pylori urease |
|---|---|
| Target Compound Data | IC50 = 21.8 µM |
| Comparator Or Baseline | Positive control Thiourea, IC50 = 21.3 ± 1.10 µM (from a related study of piperazine derivatives) |
| Quantified Difference | Comparable potency to the standard inhibitor thiourea, indicating promising activity for a lead-like scaffold. |
| Conditions | Cell-free assay measuring reduction in ammonia production after 1.5 hr preincubation. |
Why This Matters
This quantitative activity differentiates the compound from a vast number of structurally similar piperazines that lack this specific functional activity, enabling targeted procurement for anti-urease screening and medicinal chemistry optimization.
- [1] BindingDB. BDBM50449769 (CHEMBL4161538): IC50 data for Helicobacter pylori urease inhibition. BindingDB; 2020. View Source
